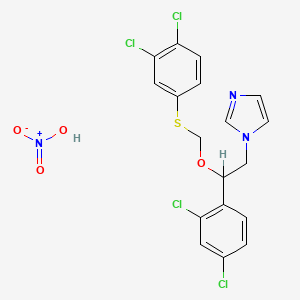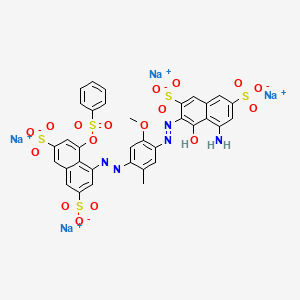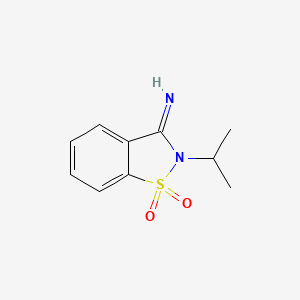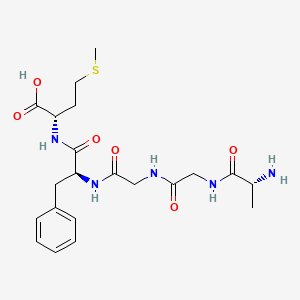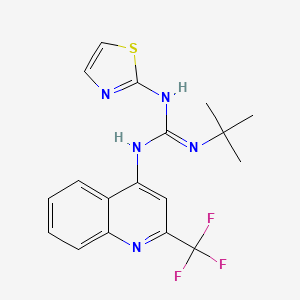
Guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- is a complex organic compound that features a guanidine group, a thiazole ring, and a quinoline moiety with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl group. The thiazole ring can be synthesized separately and then coupled with the quinoline derivative. Finally, the guanidine group is introduced under specific reaction conditions, such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or quinoline rings.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the electronic properties of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine groups.
Thiazole derivatives: Compounds containing thiazole rings.
Quinoline derivatives: Compounds with quinoline moieties.
Uniqueness
The uniqueness of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
CAS No. |
71079-90-8 |
|---|---|
Molecular Formula |
C18H18F3N5S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-tert-butyl-1-(1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)quinolin-4-yl]guanidine |
InChI |
InChI=1S/C18H18F3N5S/c1-17(2,3)26-15(25-16-22-8-9-27-16)24-13-10-14(18(19,20)21)23-12-7-5-4-6-11(12)13/h4-10H,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
LACUJNQKZBTVET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=CC(=NC2=CC=CC=C21)C(F)(F)F)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


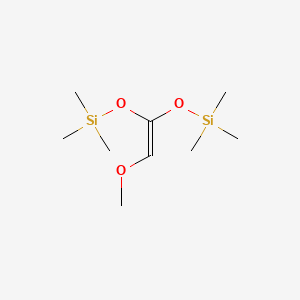
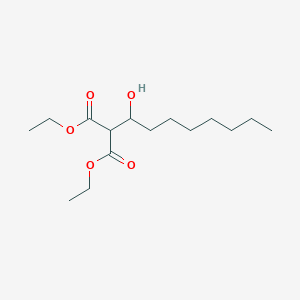
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
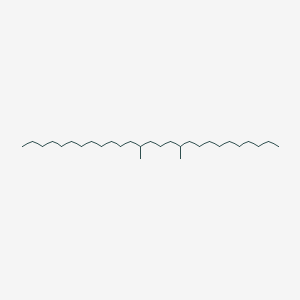
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)

